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Compound of Interest
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Cat. No.: B1680802

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the non-
selective beta-blocker carvedilol and its primary hydroxylated active metabolites, 4'-
hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. The information herein is supported
by experimental data to aid in research and drug development efforts.

Carvedilol is a racemic mixture where the S(-)-enantiomer possesses nonselective 3-
adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers have al-adrenergic
blocking activity.[1] It undergoes extensive first-pass metabolism in the liver, leading to the
formation of several metabolites, including three active metabolites produced by demethylation
and hydroxylation at the phenol ring.[1] Among these, the 4'- and 5'-hydroxyphenyl metabolites
are of significant interest due to their pharmacological activity.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for carvedilol and its
major hydroxylated metabolite, 4'-hydroxyphenyl carvedilol, derived from studies in healthy
volunteers. It is important to note that plasma concentrations of the active metabolites are
generally about one-tenth of those observed for the parent drug.[1]

Table 1: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following
a Single Oral Dose of 12.5 mg Carvedilol in Healthy Thai Volunteers|[2]
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Parameter

Carvedilol (Mean * SD)

4'-Hydroxyphenyl
Carvedilol (Mean + SD)

Cmax (ng/mL) 60.02 + 28.13 10.03 +5.01
AUCO-tlast (ng-h/mL) 200.70 £ 103.45 54.54 + 26.24
AUCO-c (ng-h/mL) 208.53 + 106.50 60.13 £ 28.09
tmax (h) 1.5(0.5-4.0) 1.5(0.5-6.0)
t1/2 (h) 6.39 + 2.33 7.03+2.13

*Data are presented as median (min-max)

Table 2: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol Following
a Single Oral Dose of 6.25 mg Carvedilol in Healthy Thai Volunteers[2]

Parameter

Carvedilol (Mean + SD)

4'-Hydroxyphenyl
Carvedilol (Mean = SD)

Cmax (ng/mL) 31.54 + 14.07 4.34 £2.05
AUCO-tlast (ng-h/mL) 100.27 + 45.99 24.52 +11.23
AUCO- (ng-h/mL) 105.86 + 48.06 27.53+12.12
tmax (h) 1.5(0.5-4.0) 1.5(0.5-8.0)
t1/2 (h) 6.42 +2.01 7.41+2.23

*Data are presented as median (min-max)

Experimental Protocols
Bioequivalence and Pharmacokinetic Study in Healthy

Volunteers|2]

A randomized, open-label, single-dose, two-way crossover study was conducted in healthy

Thai volunteers. Participants received a single oral dose of either 6.25 mg or 12.5 mg of
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carvedilol after an overnight fast.

Blood Sampling: Blood samples were collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4,
6, 8, 12, 16, 24, 36, and 48 hours post-dose.

Analytical Method: Plasma concentrations of carvedilol and 4'-hydroxyphenyl carvedilol were
determined simultaneously using a validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the
pharmacokinetic parameters including Cmax, AUCO-tlast, AUCO-c, tmax, and t1/2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of
Carvedilol and its Hydroxylated Metabolites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680802#comparative-pharmacokinetics-of-3-
hydroxy-carvedilol-and-parent-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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